Toxicological Profiling and Safety Evaluation of 5-Bromo-2,6-dimethylpyridin-3-ol: A Technical Guide
Toxicological Profiling and Safety Evaluation of 5-Bromo-2,6-dimethylpyridin-3-ol: A Technical Guide
Executive Summary
In early-stage drug discovery and chemical synthesis, 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) serves as a highly functionalized, privileged heterocyclic building block[1]. Because it is primarily utilized as a synthetic intermediate rather than a final Active Pharmaceutical Ingredient (API), empirical in vivo toxicity data is scarce. However, in my experience overseeing preclinical pipelines, the premature advancement of halogenated pyridines without rigorous in vitro toxicity profiling frequently leads to late-stage attrition due to idiosyncratic hepatotoxicity.
This whitepaper synthesizes predictive Structure-Activity Relationships (SAR), read-across toxicological data from structural analogs, and self-validating in vitro assay methodologies to provide a comprehensive safety framework for handling and evaluating this compound.
Physicochemical Profiling & Structure-Activity Relationship (SAR)
Understanding the molecular architecture of a compound is the first step in predicting its toxicological liabilities. The table below summarizes the core physicochemical parameters of 5-Bromo-2,6-dimethylpyridin-3-ol[1].
| Parameter | Value / Prediction | Source / Rationale |
| CAS Number | 137778-12-2 | Chemical Inventory[1] |
| Molecular Formula | C7H8BrNO | Structural Data[1] |
| Molecular Weight | 202.05 g/mol | Mass Spectrometry Baseline[1] |
| Hazard Statements | H302, H315, H319, H335 | Structural Read-Across[2] |
| Primary Metabolic Route | CYP450 Oxidation, UGT Conjugation | Predictive SAR[3] |
Mechanistic SAR Analysis
The toxicity of this molecule is dictated by four distinct functional regions:
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The Pyridine Core: The nitrogen atom contains a lone pair of electrons that can coordinate directly with the heme iron of Cytochrome P450 (CYP450) enzymes. This coordination can lead to competitive enzyme inhibition or mechanism-based hepatotoxicity[3].
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Bromine Substitution (C5): Halogenation significantly enhances lipophilicity, increasing cellular membrane permeability. However, halogenated aromatics are prone to oxidative dehalogenation during Phase I metabolism, which can generate reactive intermediates that deplete cellular glutathione (GSH) and induce oxidative stress[4].
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Hydroxyl Group (C3): This phenolic-equivalent group acts as an immediate site for Phase II metabolism (glucuronidation or sulfation). This is a critical detoxification pathway, as it rapidly increases water solubility for renal clearance without requiring prior CYP450 oxidation.
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Dimethyl Groups (C2, C6): These groups provide steric hindrance around the nitrogen atom, which may reduce its binding affinity to certain CYP isoforms compared to an unsubstituted pyridine. However, these benzylic-type methyl groups are highly susceptible to oxidation, forming reactive hydroxymethyl metabolites.
Predictive Toxicology & Mechanistic Pathways
Due to the specialized nature of 5-Bromo-2,6-dimethylpyridin-3-ol, we employ a "read-across" methodology using structurally analogous compounds (e.g., 5-Bromo-2-methylpyridin-3-ol) to predict its safety profile[2].
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Acute Toxicity & Irritation: The compound is predicted to be harmful if swallowed (H302). It is an established skin irritant (H315) and causes serious eye irritation (H319). Aerosolized dust will cause respiratory tract irritation (H335)[2].
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Hepatotoxicity & Oxidative Stress: Pyridine derivatives are known inducers of CYP1A1 and inducible nitric oxide synthase (iNOS)[4]. High-dose exposure can overwhelm the Phase II conjugation pathways, forcing the molecule through Phase I CYP450 oxidation. This generates reactive epoxides or N-oxides that trigger cellular oxidative stress and subsequent hepatic necrosis[4].
Metabolic Pathway Visualization
Predicted Phase I/II metabolic and toxicity pathways for 5-Bromo-2,6-dimethylpyridin-3-ol.
Standard Operating Procedure (SOP): In Vitro Cytotoxicity Screening
To empirically validate the predictive models above, a robust in vitro screening protocol is required.
Scientific Rationale: We strictly prioritize ATP-luminescence assays (e.g., CellTiter-Glo) over traditional tetrazolium-based assays (like MTT) for pyridine derivatives. Halogenated pyridines can artificially interfere with mitochondrial oxidoreductases, leading to false-positive viability readouts in MTT assays. ATP quantitation bypasses this redox interference.
Step-by-Step Methodology (Self-Validating System)
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Reagent Preparation: Dissolve 5-Bromo-2,6-dimethylpyridin-3-ol in anhydrous DMSO to create a 10 mM stock.
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Causality: The lipophilic nature of the brominated pyridine ring necessitates a polar aprotic solvent for complete solubilization.
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Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.
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Causality: Opaque plates are mandatory to prevent luminescent signal cross-talk between adjacent wells, ensuring data integrity.
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Compound Dosing & Controls: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM).
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Self-Validation: You must include a Positive Control (1 µM Staurosporine) to validate assay sensitivity, and a Vehicle Control (0.5% DMSO) to establish baseline luminescence. Keep final DMSO concentration ≤0.5% v/v to isolate the compound's specific toxicity from solvent-induced cell death.
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Luminescence Detection: After 48 hours of incubation, add CellTiter-Glo reagent at a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature.
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Causality: The 10-minute resting phase is critical; it stabilizes the luminescent signal by ensuring complete ATP extraction while inhibiting endogenous ATPases that would otherwise degrade the signal.
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Data Analysis: Quantify luminescence using a microplate reader. Normalize data against the vehicle control and calculate the IC₅₀ using non-linear regression analysis.
Environmental Health & Safety (EHS) Protocols
Given the hazard profile (H302, H315, H319, H335)[2], strict EHS guidelines must be enforced during synthesis and handling:
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Engineering Controls: All manipulations of the powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of irritating dust.
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Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), splash-proof safety goggles, and a chemically resistant lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature[2]. The hydroxyl group makes the compound susceptible to slow atmospheric oxidation.
References
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Tunca, R., et al. "Pyridine induction of cytochrome P450 1A1, iNOS and metallothionein in Syrian hamsters and protective effects of silymarin". Experimental and Toxicologic Pathology, PubMed (National Institutes of Health). URL:[Link]
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"Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
- 1. 137778-12-2|5-Bromo-2,6-dimethylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 91420-25-6|5-Bromo-2-methylpyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine induction of cytochrome P450 1A1, iNOS and metallothionein in Syrian hamsters and protective effects of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
